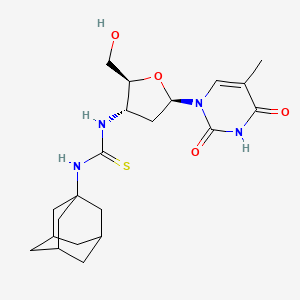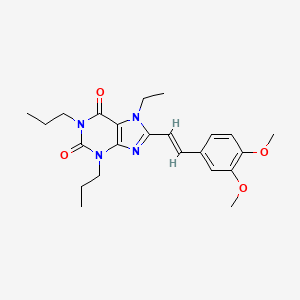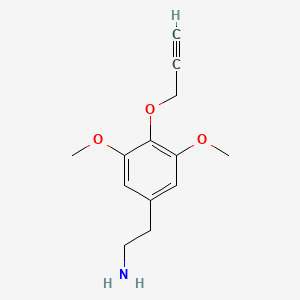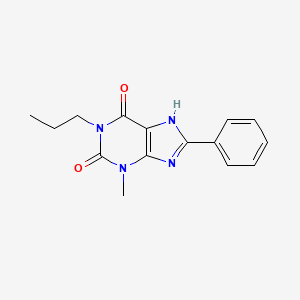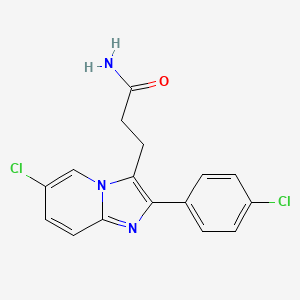
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol is an organic compound with a complex structure It is characterized by the presence of hydroxypropoxy groups attached to a methylbenzenemethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol typically involves multiple steps. One common method includes the etherification of a suitable precursor, followed by subsequent reactions to introduce the hydroxypropoxy groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler alcohols or hydrocarbons .
Scientific Research Applications
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of biochemical assays and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism by which 2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
2,5-Bis(allyloxy)terephthalohydrazide: Used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high reactivity and stability .
Properties
CAS No. |
87048-93-9 |
|---|---|
Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-[3-(1-hydroxyethyl)-4-(2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C14H22O5/c1-9(15)7-18-12-4-5-14(19-8-10(2)16)13(6-12)11(3)17/h4-6,9-11,15-17H,7-8H2,1-3H3 |
InChI Key |
DXUICEGMIIVGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)OCC(C)O)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


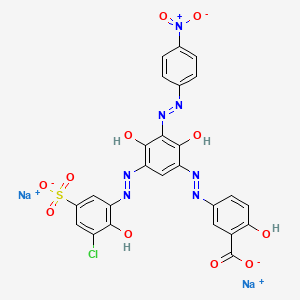
![(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid](/img/structure/B12738512.png)
